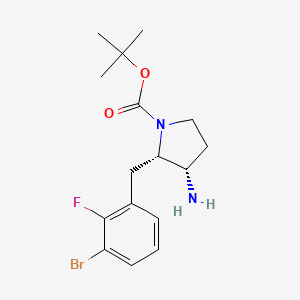
N,N'-Ethylenebis(salicylideneiminato)manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Ethylenebis(salicylideneiminato)manganese is a coordination complex formed by the reaction of manganese with the Schiff base ligand N,N’-ethylenebis(salicylideneimine)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylenebis(salicylideneiminato)manganese typically involves the reaction of manganese(II) acetate with the Schiff base ligand N,N’-ethylenebis(salicylideneimine) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete formation of the complex. The resulting product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N,N’-Ethylenebis(salicylideneiminato)manganese are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Ethylenebis(salicylideneiminato)manganese undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized by strong oxidizing agents, leading to the formation of higher oxidation state manganese species.
Reduction: It can also be reduced by reducing agents, resulting in the formation of lower oxidation state manganese species.
Substitution: The complex can undergo ligand substitution reactions where the Schiff base ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand substitution reactions often involve the use of other Schiff bases or coordinating ligands under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(II) complexes.
Applications De Recherche Scientifique
N,N’-Ethylenebis(salicylideneiminato)manganese has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The complex has been studied for its potential as an enzyme mimic, particularly in the context of catalase and peroxidase activities.
Medicine: Research has explored its potential as an anti-cancer agent due to its ability to generate reactive oxygen species.
Industry: The compound is used in the development of advanced materials, including magnetic materials and sensors
Mécanisme D'action
The mechanism of action of N,N’-Ethylenebis(salicylideneiminato)manganese involves its ability to coordinate with various substrates and catalyze chemical reactions. The manganese center in the complex can undergo redox cycling, which is crucial for its catalytic activity. The Schiff base ligand provides a stable environment for the manganese center, allowing it to interact with substrates and facilitate their transformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Ethylenebis(salicylideneiminato)iron:
N,N’-Ethylenebis(salicylideneiminato)cobalt: This cobalt complex is known for its magnetic properties and has been investigated for use in magnetic materials.
N,N’-Ethylenebis(salicylideneiminato)copper: The copper complex has been studied for its potential as an anti-cancer agent and its ability to generate reactive oxygen species .
Uniqueness
N,N’-Ethylenebis(salicylideneiminato)manganese is unique due to its specific redox properties and its ability to mimic the activity of certain enzymes. Its stability and versatility make it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
13928-31-9 |
|---|---|
Formule moléculaire |
C16H14MnN2O2 |
Poids moléculaire |
321.23 g/mol |
Nom IUPAC |
manganese(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C16H16N2O2.Mn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2 |
Clé InChI |
NTVWCXCBGJMISE-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B12837044.png)

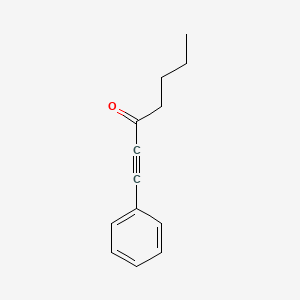
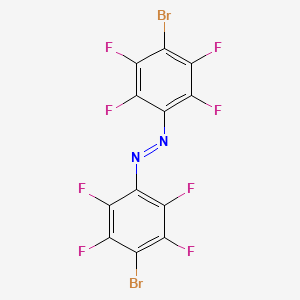
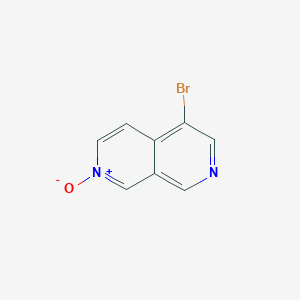
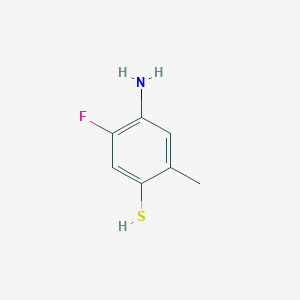
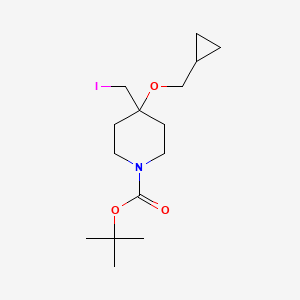
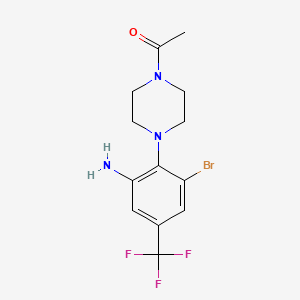

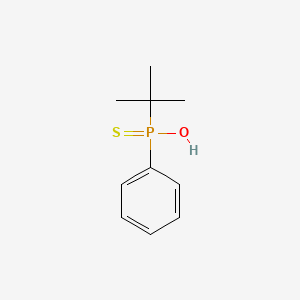
![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
![2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12837136.png)
